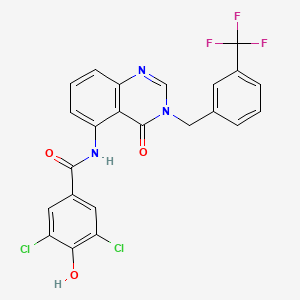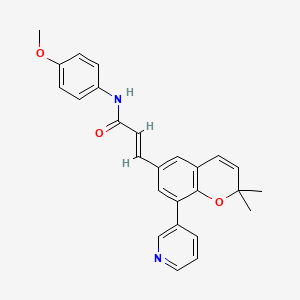
Hsd17B13-IN-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-43 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a significant role in the metabolism of steroids and lipids. This compound has garnered attention due to its potential therapeutic applications in treating nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-43 involves multiple steps, starting with the selection of appropriate starting materials and reagents. High-throughput screening (HTS) techniques are often employed to identify potential inhibitors, followed by optimization of the lead compounds. The synthetic route typically includes steps such as condensation, cyclization, and purification to obtain the final product with high purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be utilized to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Hsd17B13-IN-43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further processed to obtain the final inhibitor. These intermediates may include various functionalized derivatives that enhance the compound’s potency and selectivity .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-43 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying liver diseases such as NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases by inhibiting HSD17B13 activity. Additionally, in the industry, it serves as a lead compound for developing new drugs targeting liver diseases .
Wirkmechanismus
Hsd17B13-IN-43 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the interconversion of 17-ketosteroids and 17-hydroxysteroids, which are critical for maintaining the balance between less potent and more potent forms of estrogens and androgens. By inhibiting HSD17B13, this compound disrupts the metabolism of these steroids, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Hsd17B13-IN-43 include other inhibitors of the HSD17B family, such as BI-3231 and other small molecule inhibitors identified through high-throughput screening .
Uniqueness: this compound is unique due to its high potency and selectivity for HSD17B13 compared to other inhibitors. Its ability to effectively inhibit HSD17B13 activity and reduce liver inflammation and lipid accumulation makes it a promising candidate for therapeutic applications in liver diseases .
Eigenschaften
Molekularformel |
C23H14Cl2F3N3O3 |
|---|---|
Molekulargewicht |
508.3 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |
InChI-Schlüssel |
AZLYYNIXTDGFFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)






![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)
![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)

